3-[(2-Chlorophenyl)methoxy]oxolane
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Overview
Description
3-((2-chlorobenzyl)oxy)tetrahydrofuran is a heterocyclic organic compound that features a tetrahydrofuran ring substituted with a 2-chlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-chlorobenzyl)oxy)tetrahydrofuran typically involves the reaction of 2-chlorobenzyl chloride with tetrahydrofuran in the presence of a base. One common method includes the use of sodium hydride (NaH) as a base to deprotonate the tetrahydrofuran, followed by nucleophilic substitution with 2-chlorobenzyl chloride . The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-((2-chlorobenzyl)oxy)tetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorobenzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3-((2-chlorobenzyl)oxy)tetrahydrofuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-((2-chlorobenzyl)oxy)tetrahydrofuran involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-((2-bromobenzyl)oxy)tetrahydrofuran
- 3-((2-fluorobenzyl)oxy)tetrahydrofuran
- 3-((2-iodobenzyl)oxy)tetrahydrofuran
Uniqueness
Compared to its analogs, 3-((2-chlorobenzyl)oxy)tetrahydrofuran is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s overall properties and applications .
Properties
CAS No. |
68363-68-8 |
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Molecular Formula |
C11H13ClO2 |
Molecular Weight |
212.67 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methoxy]oxolane |
InChI |
InChI=1S/C11H13ClO2/c12-11-4-2-1-3-9(11)7-14-10-5-6-13-8-10/h1-4,10H,5-8H2 |
InChI Key |
VOWMLNDYPWONDU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1OCC2=CC=CC=C2Cl |
Origin of Product |
United States |
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